4-[(3-Bromo-5-fluorophenoxy)methyl]oxane
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Overview
Description
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluorophenol.
Ether Formation: The phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Oxane Ring Formation: The phenoxy ether undergoes a cyclization reaction to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The oxane ring provides structural stability and can affect the compound’s overall reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Bromo-5-chlorophenoxy)methyl]oxane: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromo-5-methylphenoxy)methyl]oxane: Contains a methyl group instead of fluorine.
4-[(3-Bromo-5-nitrophenoxy)methyl]oxane: Features a nitro group in place of fluorine.
Uniqueness
4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The combination of these substituents with the oxane ring structure provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-[(3-bromo-5-fluorophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAAYWMVBDBRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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